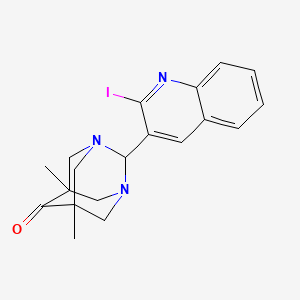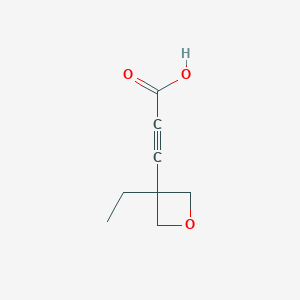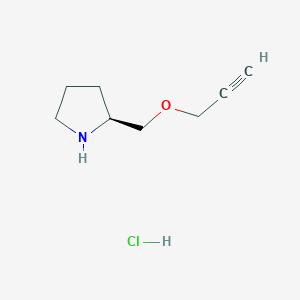
4-(3-Bromophenylcarbamoyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenylcarbamoyl)phenylboronic acid, commonly referred to as 4-BPCA, is an organic compound with a wide range of uses in scientific research. It is a boronic acid derivative that can be used as a catalyst in the synthesis of various organic compounds. It has also been used to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of certain drugs.
Scientific Research Applications
- Applications :
- Applications :
- Applications :
- Applications :
- Applications :
Boronate Affinity Materials (BAMs) for Separation and Sensing
Drug Discovery and Pharmaceutical Development
Organic Synthesis and Catalysis
Materials Science and Surface Modification
Bioconjugation and Glycoprotein Analysis
Supramolecular Chemistry and Host-Guest Interactions
Mechanism of Action
Target of Action
It contains a boronic acid functional group, which is a valuable reagent in organic synthesis.
Mode of Action
The compound is involved in Suzuki-Miyaura coupling reactions. These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound. The presence of the bromophenyl group suggests it could be a useful building block for the synthesis of molecules with specific functionalities.
Biochemical Pathways
The suzuki-miyaura coupling reactions it participates in are crucial in organic synthesis, leading to the formation of biaryl compounds. These compounds are prevalent in various biochemical pathways and have significant roles in medicinal chemistry.
Result of Action
properties
IUPAC Name |
[4-[(3-bromophenyl)carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrNO3/c15-11-2-1-3-12(8-11)16-13(17)9-4-6-10(7-5-9)14(18)19/h1-8,18-19H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMICCDGUUNEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenylcarbamoyl)phenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2779390.png)
![5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2779393.png)



![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2779400.png)

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]triazole](/img/structure/B2779404.png)
![N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2779405.png)
![1,3-Thiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2779407.png)
![ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779408.png)
![3-[(2,5-Dimethylphenyl)methyl]-8-(3-imidazolylpropyl)-1,7-dimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779409.png)
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2779410.png)
![3-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2779412.png)